N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide
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Overview
Description
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide is a compound that features a benzofuran ring, a hydroxypropyl group, and an ethanesulfonamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran compounds, which are a key structural component of this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran derivatives have demonstrated significant cell growth inhibitory effects in various types of cancer cells .
Biochemical Pathways
These could potentially include pathways related to cell growth, oxidative stress, and viral replication .
Result of Action
Based on the known activities of benzofuran derivatives, it is possible that the compound could have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These effects could result from the compound’s interaction with its targets and its impact on various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the formation of complex polycyclic structures with high yield and minimal side reactions . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, while the ethanesulfonamide moiety can be added through a sulfonation reaction.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields . This method can be adapted for the large-scale production of N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide by optimizing reaction conditions and using appropriate catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The benzofuran ring can be reduced to form dihydrobenzofuran derivatives.
Substitution: The ethanesulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrobenzofuran derivatives.
Substitution: Formation of various substituted ethanesulfonamide derivatives.
Scientific Research Applications
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential as a therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds with similar benzofuran rings, such as benzofuran-2-carboxylic acid and benzofuran-2-ylmethanol.
Hydroxypropyl derivatives: Compounds with hydroxypropyl groups, such as hydroxypropyl cellulose and hydroxypropyl methylcellulose.
Ethanesulfonamide derivatives: Compounds with ethanesulfonamide moieties, such as ethanesulfonamide and N-methyl ethanesulfonamide.
Uniqueness
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)ethanesulfonamide is unique due to the combination of its benzofuran ring, hydroxypropyl group, and ethanesulfonamide moiety. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-19(16,17)14-9-13(2,15)12-8-10-6-4-5-7-11(10)18-12/h4-8,14-15H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLKRAXZZGBAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C)(C1=CC2=CC=CC=C2O1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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